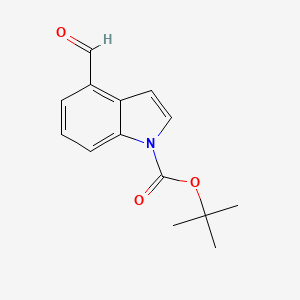

Tert-butyl 4-formyl-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNVMURXKFVIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677966 | |

| Record name | tert-Butyl 4-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460096-34-8 | |

| Record name | tert-Butyl 4-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-formyl-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-formyl-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, also known as N-Boc-4-formylindole, is a synthetic organic compound featuring an indole scaffold protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group and functionalized with a formyl group at the 4-position. The indole nucleus is a prevalent motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of the aldehyde at the C4 position provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential chemical transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 460096-34-8 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][2] |

| Molecular Weight | 245.27 g/mol | [1][3] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥97% | [1][2] |

| Storage Temperature | 2-8 °C, Sealed in dry, inert atmosphere | [1][2][5] |

| Predicted LogP | 3.237 | [3] |

| Topological Polar Surface Area (TPSA) | 48.3 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Solubility: While specific quantitative solubility data is not readily available in the literature, based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and methanol. Its solubility in non-polar solvents like hexanes is likely to be lower. The solubility of the parent compound, 4-formylindole, is reported to be 10 mg/mL in DMF and ethanol, and 3 mg/mL in DMSO[4].

Synthesis

The synthesis of this compound is typically achieved through the N-protection of 4-formylindole with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the protection of the indole nitrogen.

Synthetic Workflow

The overall synthetic pathway involves the reaction of commercially available 4-formylindole with di-tert-butyl dicarbonate in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the N-Boc protection of an indole derivative and can be adapted for the synthesis of the title compound.

Materials:

-

4-Formylindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)

-

Anhydrous acetonitrile or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-formylindole (1.0 eq) in anhydrous acetonitrile or THF, add 4-dimethylaminopyridine (0.1 eq) or triethylamine (1.2 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Causality behind Experimental Choices:

-

Base (DMAP or Et₃N): The base is crucial to deprotonate the indole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. DMAP is a more potent catalyst for this acylation reaction.

-

Anhydrous Solvent: The use of an anhydrous solvent is important to prevent the hydrolysis of di-tert-butyl dicarbonate.

-

Aqueous Workup: The washing steps with saturated sodium bicarbonate and brine are performed to remove any unreacted starting materials, by-products, and the base.

-

Column Chromatography: This purification technique is essential to isolate the desired product from any remaining impurities.

Spectral Data and Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the tert-butyl group. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The protons on the indole ring will exhibit splitting patterns dependent on their coupling with adjacent protons. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the aldehyde carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the indole ring. The aldehyde carbonyl carbon will be in the downfield region (around 185-195 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A strong carbonyl stretching vibration for the Boc group around 1730-1750 cm⁻¹.

-

A strong carbonyl stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation[5].

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection[5].

-

Personal Protective Equipment (PPE): It is recommended to use a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C[1][2][5].

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex indole-containing molecules with potential biological activity. This guide has provided a comprehensive overview of its physical properties, a reliable synthetic protocol, and expected characterization data. By understanding these key technical aspects, researchers can effectively utilize this compound in their synthetic endeavors and contribute to the advancement of medicinal chemistry and drug discovery.

References

-

PubChemLite. This compound (C14H15NO3). [Link]

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

Sources

- 1. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [sigmaaldrich.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. chemscene.com [chemscene.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. PubChemLite - this compound (C14H15NO3) [pubchemlite.lcsb.uni.lu]

N-Boc-4-formylindole chemical structure and analysis

An In-Depth Technical Guide to N-Boc-4-formylindole: Structure, Synthesis, and Analysis

Abstract

N-Boc-4-formylindole, formally known as tert-butyl 4-formyl-1H-indole-1-carboxylate, is a pivotal intermediate in modern medicinal chemistry and drug discovery. The strategic placement of the electron-withdrawing formyl group at the 4-position of the indole scaffold, combined with the robust tert-butoxycarbonyl (Boc) protection of the indole nitrogen, renders it a uniquely versatile building block. This guide provides a comprehensive technical overview of its chemical structure, detailed spectroscopic analysis, a field-proven synthetic protocol, and a validated analytical method for quality control. The content is tailored for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this key synthetic intermediate.

Core Chemical Structure and Physicochemical Properties

N-Boc-4-formylindole is an indole derivative where the nitrogen atom of the pyrrole ring is protected by a Boc group, and a formyl (aldehyde) group is substituted at the C4 position of the benzene ring. The Boc group serves a critical function: it deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions and allowing for selective chemical manipulation at other sites, primarily the aldehyde.

The parent compound, indole-4-carboxaldehyde, is a known synthetic intermediate used in the preparation of various biologically active molecules, including antitumor agents and aurora kinase A inhibitors[1]. The addition of the Boc protecting group expands its synthetic utility significantly.

Structural and Physical Data Summary

The key physicochemical properties of N-Boc-4-formylindole are summarized below. These values are derived from the foundational structure of indole-4-carboxaldehyde and the addition of the Boc group.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N-Boc-indole-4-carboxaldehyde, 1-(tert-Butoxycarbonyl)-4-formylindole | - |

| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |

| Molecular Weight | 245.27 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow or pale brown crystalline solid | [2] |

| Melting Point | Not widely reported; parent indole-4-carboxaldehyde melts at 139-143 °C | [] |

| Solubility | Soluble in organic solvents like DMF, Ethanol, DMSO, and Ethyl Acetate; Insoluble in water | [1][4] |

| CAS Number | 174539-66-3 | - |

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; bg_color="#FFFFFF" N_Boc_4_formylindole [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9843640&t=l"]; caption [label="Figure 1: Chemical Structure of N-Boc-4-formylindole.", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; } /dot

Spectroscopic Analysis and Characterization

Rigorous characterization is essential to confirm the identity and purity of N-Boc-4-formylindole. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include a sharp singlet for the aldehydic proton downfield (δ ≈ 10.0 ppm), a singlet integrating to 9 protons for the sterically shielded tert-butyl group of the Boc protector (δ ≈ 1.6-1.7 ppm), and a series of multiplets in the aromatic region (δ ≈ 7.2-8.0 ppm) corresponding to the protons on the indole core.

-

¹³C NMR: The carbon spectrum will show a distinct carbonyl signal for the aldehyde (δ ≈ 185-190 ppm) and another for the carbamate carbonyl of the Boc group (δ ≈ 150 ppm). The quaternary carbon and the methyl carbons of the Boc group will appear around δ ≈ 84 ppm and δ ≈ 28 ppm, respectively. The remaining signals will correspond to the aromatic carbons of the indole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is instrumental for identifying the key functional groups. Two prominent carbonyl (C=O) stretching bands are expected: one at a higher wavenumber (≈1730-1750 cm⁻¹) corresponding to the Boc-carbamate, and another at a lower wavenumber (≈1680-1700 cm⁻¹) for the conjugated aromatic aldehyde. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 246.11. A common fragmentation pattern is the loss of isobutylene (56 Da) or the entire tert-butoxy group from the Boc protector.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value/Region | Rationale |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.9 - 10.1 ppm (s, 1H) | Deshielded proton of the aldehyde group. |

| Aromatic Protons | δ 7.2 - 8.0 ppm (m) | Protons on the indole bicyclic system. | |

| Boc Protons (t-Bu) | δ 1.6 - 1.7 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. | |

| ¹³C NMR | Aldehyde Carbonyl (CHO) | δ 185 - 190 ppm | Carbonyl carbon of the aldehyde. |

| Boc Carbonyl (N-COO) | δ ~150 ppm | Carbonyl carbon of the carbamate. | |

| Boc Quaternary Carbon | δ ~84 ppm | C(CH₃)₃ carbon. | |

| Boc Methyl Carbons | δ ~28 ppm | -C(CH₃)₃ carbons. | |

| FT-IR | Boc C=O Stretch | ~1730 - 1750 cm⁻¹ | Carbamate carbonyl vibration. |

| Aldehyde C=O Stretch | ~1680 - 1700 cm⁻¹ | Conjugated aldehyde carbonyl vibration. | |

| MS (ESI+) | Molecular Ion | m/z 246.11 [M+H]⁺ | Protonated molecule (C₁₄H₁₅NO₃). |

Synthesis and Purification Protocol

The most direct and efficient synthesis of N-Boc-4-formylindole is achieved through the N-protection of commercially available indole-4-carboxaldehyde. This method is reliable and scalable.

Detailed Step-by-Step Protocol

Materials:

-

Indole-4-carboxaldehyde (1.0 eq)[5]

-

Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq)

-

4-(Dimethylamino)pyridine, DMAP (0.1 eq)

-

Acetonitrile (or Dichloromethane) as solvent

-

Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add indole-4-carboxaldehyde (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the solids (approx. 0.2 M concentration). Stir the solution until all solids are dissolved.

-

Reagent Addition: Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature. The addition of (Boc)₂O is often mildly exothermic.

-

Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for a more efficient reaction with the weakly acidic indole N-H. Using a slight excess of (Boc)₂O ensures the complete consumption of the starting material.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product, N-Boc-4-formylindole, will have a higher Rf value (be less polar) than the starting indole-4-carboxaldehyde. The reaction is typically complete within 2-4 hours.

-

Self-Validation: TLC provides a real-time check on the reaction's completion, preventing unnecessary reaction time and ensuring the starting material is fully consumed before proceeding to workup.

-

-

Aqueous Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc).

-

Isolation: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield N-Boc-4-formylindole as a solid. Dry under high vacuum.

Analytical Quality Control by HPLC

To ensure the purity of the synthesized N-Boc-4-formylindole for subsequent use in drug development pipelines, a robust analytical method is required. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is ideal for this purpose.

Validated RP-HPLC Method

This method is designed to provide excellent separation of the N-Boc-4-formylindole product from the indole-4-carboxaldehyde starting material and other potential impurities.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Causality Insight: A C18 column is used for its excellent retention of moderately nonpolar compounds. Formic acid is added to both mobile phases to protonate any residual silanols on the stationary phase and the analyte itself, ensuring sharp, symmetrical peak shapes.

-

-

Gradient: 70% A / 30% B, hold for 2 min; then linear gradient to 10% A / 90% B over 8 min; hold for 2 min.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm or 340 nm[4]

-

Injection Volume: 5 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve N-Boc-4-formylindole in acetonitrile to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase mixture (e.g., 50:50 A:B).

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection and Analysis: Inject the prepared sample. The expected retention time for the more nonpolar N-Boc-4-formylindole will be significantly longer than that of any unreacted, more polar indole-4-carboxaldehyde.

-

Purity Calculation: Purity is determined by the area percent method. The area of the main product peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For high-purity material required in drug development, this value should be ≥98%[2].

Applications in Drug Discovery and Organic Synthesis

N-Boc-4-formylindole is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Aldehyde as a Synthetic Handle: The formyl group is a versatile functional group that can undergo a wide range of transformations, including:

-

Reductive Amination: To introduce substituted amine side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and olefination.

-

Oxidation: To form the corresponding carboxylic acid.

-

Grignard/Organolithium Additions: To generate secondary alcohols.

-

-

Boc Group for Controlled Synthesis: After performing the desired chemistry at the aldehyde, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the indole N-H. This allows for subsequent functionalization at the nitrogen position, if desired. This controlled, stepwise approach is fundamental to the construction of complex molecular scaffolds found in many modern pharmaceuticals[6].

Conclusion

N-Boc-4-formylindole stands as a testament to the power of protecting group chemistry in enabling complex molecular synthesis. Its well-defined structure, predictable spectroscopic signature, and straightforward synthesis make it a reliable and indispensable tool for chemists. The robust analytical methods available for its quality control ensure its suitability for high-stakes applications in pharmaceutical research. A thorough understanding of its properties and handling, as outlined in this guide, empowers researchers to leverage its full synthetic potential in the quest for novel therapeutics.

References

-

PubChem. Indole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Fawzy, N. G. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Synfacts. [Link]

-

PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

mzCloud. 4-Indolecarbaldehyde. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

-

ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]

-

MDPI. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. [Link]

-

Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. [Link]

-

Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

Sources

- 1. Indole-4-carboxaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 2. chemimpex.com [chemimpex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

PF-04447943: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Targeting cGMP Signaling for Cognitive Enhancement

PF-04447943, identified by CAS number 460096-34-8, is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] This enzyme is a key regulator of intracellular cyclic guanosine monophosphate (cGMP), a second messenger vital for neuronal function, particularly in processes underlying synaptic plasticity and memory.[2] By selectively inhibiting PDE9A, PF-04447943 elevates cGMP levels in the brain and cerebrospinal fluid (CSF), offering a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease.[1][3] Preclinical studies have demonstrated its ability to enhance synaptic plasticity, improve memory in various rodent models, and prevent dendritic spine density loss in transgenic mouse models of Alzheimer's disease.[1][3][4] This technical guide provides an in-depth overview of the properties of PF-04447943, its mechanism of action, and detailed protocols for its application in preclinical research.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the chemical and pharmacokinetic profile of PF-04447943 is essential for its effective application in research.

| Property | Value | Source |

| CAS Number | 460096-34-8 | [5] |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [5] |

| Molecular Weight | 395.46 g/mol | [5][6] |

| Appearance | Off-white solid | [6] |

| Solubility | DMSO: ≥ 50 mg/mL | [5][6] |

| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [5][6] |

| Pharmacokinetics (Rat) | T½ = 4.9 h, Tmax = 0.3 h | [5] |

Preparation of Stock Solutions: For in vitro and in vivo studies, PF-04447943 is typically dissolved in dimethyl sulfoxide (DMSO).[5][6] To prepare a stock solution, reconstitute the solid compound in DMSO to the desired concentration. For long-term storage, it is recommended to aliquot the stock solution and freeze it at -20°C to avoid repeated freeze-thaw cycles.[5]

Mechanism of Action and Biological Activity

PF-04447943 exerts its biological effects through the selective inhibition of PDE9A, an enzyme that specifically hydrolyzes cGMP.[2] This inhibition leads to an accumulation of cGMP in neuronal cells, which in turn modulates downstream signaling pathways critical for synaptic function.

Signaling Pathway

The mechanism of action of PF-04447943 is centered on the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Caption: Mechanism of action of PF-04447943.

Target Affinity and Selectivity

PF-04447943 demonstrates high affinity and selectivity for PDE9A across different species. This specificity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are directly attributable to PDE9A inhibition.

| Target | Ki (nM) | Species | Source |

| PDE9A | 2.8 | Human | [1] |

| PDE9A | 4.5 | Rhesus | [1] |

| PDE9A | 18 | Rat | [1] |

| PDE1-8, 10-11 | High (low affinity) | Human | [1] |

Experimental Protocols

The following protocols provide a framework for utilizing PF-04447943 in key preclinical assays to assess its effects on neuronal function and cognition.

In Vitro Assays

This assay quantifies the inhibitory activity of PF-04447943 against PDE9A. Commercially available kits, such as fluorescence polarization-based assays, are commonly used.[7][8]

Materials:

-

Recombinant human PDE9A enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Binding agent (specific for the assay kit)

-

PF-04447943

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of PF-04447943 in the assay buffer.

-

In a 96-well plate, add the diluted PF-04447943, recombinant PDE9A enzyme, and fluorescently labeled cGMP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed, non-cyclic GMP.

-

Measure the fluorescence polarization. An increase in polarization indicates the hydrolysis of cGMP by PDE9A.

-

Calculate the IC₅₀ value of PF-04447943 by plotting the percentage of inhibition against the compound concentration.

This assay evaluates the effect of PF-04447943 on the growth of neuronal processes, a key aspect of neuronal development and plasticity.[1][9]

Materials:

-

Primary hippocampal neurons

-

Poly-L-lysine and laminin-coated coverslips or plates

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

PF-04447943

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking buffer (e.g., PBS with bovine serum albumin)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope and image analysis software (e.g., MetaMorph)

Procedure:

-

Culture primary hippocampal neurons on coated coverslips.

-

After a few days in culture, treat the neurons with varying concentrations of PF-04447943 (e.g., 30-1000 nM) for a specified duration.[1]

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary and secondary antibodies to visualize the neurons.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite or the total neurite length per neuron using image analysis software.[10]

Ex Vivo Assays

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for learning and memory.[11][12][13][14]

Materials:

-

Rodent brain

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂

-

Recording chamber for brain slices

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

PF-04447943

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.

-

Allow the slices to recover in oxygenated aCSF.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency.

-

Apply PF-04447943 (e.g., 100 nM) to the perfusion bath.[1]

-

Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[11]

-

Continue to record fEPSPs for at least 60 minutes post-stimulation.

-

Analyze the data by measuring the slope of the fEPSP to quantify the degree of potentiation.

In Vivo Assays

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][15][16][17]

Materials:

-

Open field arena

-

Two identical objects (familiar objects)

-

One novel object

-

Video recording and tracking software

-

PF-04447943

-

Vehicle control

Procedure:

-

Habituation: Individually place each rat in the empty open field arena for a set period (e.g., 5-10 minutes) for 2-3 days to acclimate them to the environment.

-

Training (Familiarization) Phase: Place two identical objects in the arena. Administer PF-04447943 (e.g., 1-3 mg/kg, p.o.) or vehicle a set time before the trial (e.g., 30-60 minutes).[1] Place the rat in the arena and allow it to explore the objects for a defined period (e.g., 3-5 minutes).

-

Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both objects for a set time (e.g., 3-5 minutes).

-

Data Analysis: Measure the time spent exploring each object. Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

The MWM is a classic behavioral task to evaluate spatial learning and memory, which is highly dependent on hippocampal function.[2][6][18][19][20]

Materials:

-

Circular water tank

-

Hidden escape platform

-

Water opacifier (e.g., non-toxic white paint)

-

Visual cues placed around the room

-

Video tracking system

-

PF-04447943

-

Vehicle control

Procedure:

-

Acquisition Phase (Training): For several consecutive days (e.g., 4-5 days), conduct multiple trials per day. In each trial, place the mouse in the water at a different starting location and allow it to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[18] Administer PF-04447943 (e.g., 3.2 mg/kg) or vehicle daily before the trials.[21]

-

Probe Trial: On the day after the last training day, remove the platform from the pool. Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

-

Data Analysis: During the acquisition phase, measure the escape latency (time to find the platform) and path length. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located).

Caption: Experimental workflow for PF-04447943 evaluation.

Applications and Future Directions

PF-04447943 has been instrumental as a research tool to elucidate the role of PDE9A and cGMP signaling in cognitive processes. Its pro-cognitive effects in preclinical models of Alzheimer's disease have highlighted the therapeutic potential of PDE9A inhibition.[1][3][4] While a Phase 2 clinical trial in Alzheimer's disease did not show significant improvement in cognition, the compound was generally well-tolerated.[3] Further research may explore its efficacy in other neurological conditions characterized by cognitive impairment. Additionally, PF-04447943 has been investigated in a Phase 1b study for sickle cell disease, suggesting potential applications beyond the central nervous system.

Conclusion

PF-04447943 is a valuable pharmacological tool for researchers in neuroscience and drug development. Its high potency and selectivity for PDE9A make it an ideal probe for investigating the role of cGMP signaling in synaptic plasticity and cognition. The experimental protocols outlined in this guide provide a comprehensive framework for its application in preclinical research, enabling a deeper understanding of its therapeutic potential.

References

-

Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., ... & Parmentier-Batteur, S. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665–676. [Link]

-

Abrahamsson, T., Rannversson, P., & Gustafsson, B. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. CSH protocols, 2017(2), pdb.prot092998. [Link]

-

SynapseWeb, The University of Texas at Austin. (n.d.). LTP Physiology Protocol. Retrieved from [Link]

-

San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link]

-

MMPC. (2024, January 3). Morris Water Maze. [Link]

-

Serrano-Marcos, B., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]

-

JoVE. (2015, January 28). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. [Link]

-

Jensen, K. F., & Dotti, C. G. (2000). A simple procedure for quantification of neurite outgrowth based on stereological principles. Journal of neuroscience methods, 102(1), 1-6. [Link]

-

Barnhart, C. D., Yang, D., & Lein, P. J. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PloS one, 10(4), e0124521. [Link]

-

ResearchGate. (n.d.). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. Retrieved from [Link]

-

Maze Engineers. (n.d.). Novel Object Recognition. Retrieved from [Link]

-

JoVE Science Education Database. (2022, September 13). Potentiation Recording by preparing Hippocampal Slices. [Link]

-

Liu, Y., et al. (2019). Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. European journal of medicinal chemistry, 180, 433-445. [Link]

-

BehaviorCloud. (n.d.). Novel Object Recognition. Retrieved from [Link]

-

Giordano, G., & Costa, L. G. (2012). Morphological assessment of neurite outgrowth in hippocampal neuron-astrocyte co-cultures. Current protocols in toxicology, Chapter 11, Unit 11.16. [Link]

-

Lueptow, L. M. (2017). Novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of visualized experiments: JoVE, (126), 55718. [Link]

-

Winson-Bushby, E. (2020, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. [Link]

-

Journal of Undergraduate Neuroscience Education. (n.d.). LTP in acute hippocampal slice preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Neurite Outgrowth Assay. [Link]

-

ResearchGate. (n.d.). A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PDE9A2 Assay Kit. Retrieved from [Link]

-

protocols.io. (2023, November 23). Novel Object Recognition Test. [Link]

-

BPS Bioscience. (n.d.). Data Sheet PDE9A Assay Kit. Retrieved from [Link]

-

Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer research, 11(5), 413–421. [Link]

-

Creative BioMart. (n.d.). PDE9A Assay Kit. Retrieved from [Link]

-

Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia. Retrieved from [Link]

-

ResearchGate. (n.d.). PDE9A inhibition increases CSF cGMP levels in rat and NHPs. Retrieved from [Link]

-

Kleiman, R. J., et al. (2012). Phosphodiesterase 9A in brain regulates cGMP signaling independent of nitric-oxide. Journal of pharmacology and experimental therapeutics, 341(2), 396–409. [Link]

-

Fernandez-Eulate, G., et al. (2015). Decreased levels of guanosine 3', 5'-monophosphate (cGMP) in cerebrospinal fluid (CSF) are associated with cognitive decline and amyloid pathology in Alzheimer's disease. Neuropathology and applied neurobiology, 41(4), 454-66. [Link]

-

ResearchGate. (n.d.). cGMP concentrations in the rat CSF after oral treatments with BI.... Retrieved from [Link]

Sources

- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 6. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. usbio.net [usbio.net]

- 9. Morphological assessment of neurite outgrowth in hippocampal neuron-astrocyte co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 13. youtube.com [youtube.com]

- 14. scientifica.uk.com [scientifica.uk.com]

- 15. researchgate.net [researchgate.net]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mmpc.org [mmpc.org]

- 19. Video: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]

- 20. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]

- 21. caymanchem.com [caymanchem.com]

Synthesis of Tert-butyl 4-formyl-1H-indole-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining Tert-butyl 4-formyl-1H-indole-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The inherent electronic properties of the indole nucleus preferentially direct electrophilic substitution to the C3 position, making the regioselective formylation at the C4 position a significant synthetic challenge. This guide delves into the prevalent and effective methodologies to overcome this obstacle, with a primary focus on two robust strategies: Directed ortho-Metalation (DoM) and synthesis from pre-functionalized 4-bromo-1H-indole. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these routes are presented to equip researchers with the practical knowledge required for the efficient synthesis of this key intermediate.

Introduction: The Significance of 4-Formylindoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The functionalization of the indole ring is crucial for modulating the pharmacological profile of these molecules. While the synthesis of 3-substituted indoles is well-established, the regioselective introduction of substituents at the C4 position of the benzene portion of the indole ring remains a more complex synthetic endeavor.

The 4-formyl group, in particular, serves as a versatile handle for further molecular elaboration. It can be readily converted into a variety of functional groups, such as amines, alcohols, and carbon-carbon bonds, enabling the exploration of a wider chemical space in drug discovery programs. This compound, with its nitrogen protected by a tert-butoxycarbonyl (Boc) group, is an ideal intermediate for these transformations. The Boc group offers stability under a range of reaction conditions and can be easily removed when desired.

This guide will navigate the synthetic landscape for accessing this valuable compound, providing both theoretical understanding and practical, actionable protocols.

The Prerequisite: N-Boc Protection of the Indole Nucleus

The protection of the indole nitrogen is a critical first step in many synthetic sequences. The acidic N-H proton can interfere with various reagents, particularly organometallics, and the unprotected nitrogen can also influence the regioselectivity of electrophilic substitution. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its robustness and facile cleavage under acidic conditions.

The standard procedure for N-Boc protection of indole involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent like acetonitrile or dichloromethane.

Experimental Protocol: N-Boc Protection of 4-Bromo-1H-indole

This protocol is adapted from a similar transformation and is applicable to the synthesis starting from 4-bromo-1H-indole.

Materials:

-

4-Bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-1H-indole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product, Tert-butyl 4-bromo-1H-indole-1-carboxylate, can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Synthetic Strategies for C4-Formylation

The primary challenge in the synthesis of this compound lies in achieving regioselective formylation at the C4 position. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, overwhelmingly favor the electron-rich C3 position of the indole ring. Therefore, more sophisticated strategies are required.

Strategy 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic species can then be quenched with an electrophile.

While the N-Boc group on an indole ring typically directs lithiation to the C2 position, strategic modifications can steer the deprotonation to the C4 position. One such strategy involves the use of a temporary directing group at the C3 position, which can be later removed.

A more direct approach, though less commonly successful for C4, involves the careful selection of lithiation conditions.

Figure 1: General workflow for the Directed ortho-Metalation (DoM) strategy for C4-formylation of N-Boc-indole derivatives.

Strategy 2: Synthesis from 4-Bromo-1H-indole via Lithium-Halogen Exchange

A more reliable and widely applicable method for the synthesis of C4-functionalized indoles starts with a pre-functionalized indole, such as 4-bromo-1H-indole. This strategy circumvents the regioselectivity issues associated with direct C-H activation. The key step in this sequence is a lithium-halogen exchange reaction, followed by quenching with a formylating agent.

The synthesis begins with the N-Boc protection of commercially available 4-bromo-1H-indole, as described in Section 2. The resulting Tert-butyl 4-bromo-1H-indole-1-carboxylate is then subjected to a lithium-halogen exchange at low temperature using an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The resulting 4-lithioindole species is then trapped with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the desired product.

Figure 2: Workflow for the synthesis of this compound starting from 4-bromo-1H-indole.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol is based on a reported synthesis of a similar 4-formylindole derivative[3].

Materials:

-

Tert-butyl 4-bromo-1H-indole-1-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for another 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Comparative Analysis of Synthetic Routes

| Feature | Directed ortho-Metalation (DoM) | Synthesis from 4-Bromo-1H-indole |

| Starting Material | N-Boc-indole with a C3 directing group | 4-Bromo-1H-indole |

| Key Transformation | C-H activation | Lithium-halogen exchange |

| Regioselectivity | Highly dependent on the directing group and reaction conditions. | Generally high and reliable. |

| Number of Steps | Potentially fewer if a suitable directing group strategy is employed. | Typically involves protection, exchange, and formylation. |

| Yield | Variable, can be moderate to good. | Generally good to excellent. |

| Scalability | May present challenges depending on the lithiation conditions. | More readily scalable. |

| Substrate Scope | May be limited by the directing group tolerance. | Tolerant of a range of functional groups. |

Characterization Data

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals include the tert-butyl protons (singlet, ~1.7 ppm), aromatic protons of the indole ring, the formyl proton (singlet, ~10 ppm), and the protons on the pyrrole ring.

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc group and the aldehyde, as well as the carbons of the indole nucleus and the tert-butyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₄H₁₅NO₃ should be observed. For instance, an ESI-MS may show [M+H]⁺ at m/z 246.1.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde and the carbamate.

Conclusion

The synthesis of this compound, a key intermediate for the development of novel therapeutics, requires careful strategic planning to achieve the desired C4-formylation. While direct C-H activation via Directed ortho-Metalation presents a potentially shorter route, its success is highly dependent on the directing group strategy. A more robust and generally higher-yielding approach involves a multi-step synthesis starting from commercially available 4-bromo-1H-indole. This latter method, utilizing a lithium-halogen exchange, offers excellent regiocontrol and is amenable to scale-up, making it a preferred choice for many applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable building block.

References

-

Ravi Kumar, B., Kishore Kumar, A., Srinivas Reddy, B., Shashikala, K., Mallaiah, B., & Laxminarayana, E. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of Organic Chemistry, 58(4), 580–583. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

Padala, K., & Jeganmohan, M. (2012). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Chemical Communications, 48(79), 9834-9836. [Link]

-

Gou, X.-Y., Zhi, Y.-X., et al. (2025). Ruthenium-Catalyzed Selective C4 C-H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link]

-

Shaikh, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 45-69. [Link]

-

PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

Li, J., Kornhaass, C., & Ackermann, L. (2012). Ruthenium-catalyzed oxidative C-H alkenylations of aryl carbamates. Chemical Communications, 48(68), 8598-8600. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]

Sources

Tert-butyl 4-formyl-1H-indole-1-carboxylate: A Linchpin Intermediate in Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and clinical candidates. Within the vast toolkit of indole-based building blocks, tert-butyl 4-formyl-1H-indole-1-carboxylate has emerged as a particularly strategic intermediate. Its unique combination of a stable N-protecting group and a versatile C4-formyl handle provides chemists with a powerful tool for constructing complex molecular architectures. This guide delves into the physicochemical properties, synthetic utility, and strategic applications of this compound, highlighting its pivotal role in the synthesis of targeted therapeutics, with a specific focus on the development of kinase inhibitors.

Introduction: The Strategic Value of a Bifunctional Indole Core

The indole scaffold's prevalence in biologically active molecules stems from its ability to participate in key hydrogen bonding and π-stacking interactions within protein active sites. However, the synthesis of specifically substituted indoles presents a significant challenge. The reactivity of the indole nucleus must be precisely controlled to achieve the desired substitution pattern.

This compound addresses this challenge through its bifunctional nature:

-

The N-Boc Group (tert-butoxycarbonyl): This bulky protecting group serves two critical functions. First, it deactivates the electron-rich pyrrole ring, preventing undesired electrophilic substitution at the C3 position. Second, it enhances the solubility of the indole core in common organic solvents, simplifying reaction handling and purification. Its facile removal under mild acidic conditions makes it an ideal temporary shield for the indole nitrogen.

-

The C4-Formyl Group (-CHO): The aldehyde at the 4-position is a uniquely versatile functional group. It is a gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of diverse side chains and pharmacophores crucial for modulating biological activity. Its position on the benzene portion of the indole ring is particularly significant for targeting specific protein pockets, such as the hinge region of many kinases.

This combination of protection and activation makes it an invaluable starting material for creating libraries of novel compounds and for the efficient, targeted synthesis of advanced drug candidates.

Physicochemical & Handling Characteristics

Precise knowledge of a building block's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 460096-34-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][3] |

| Molecular Weight | 245.27 g/mol | [3] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8 °C, Sealed in dry environment | [1][3] |

The Core Directive: Synthetic Versatility in Drug Design

The power of this reagent lies in the diverse and high-yielding transformations that can be performed at the C4-formyl position. This versatility allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying the substituent at this key position.

Caption: Key synthetic pathways originating from the C4-formyl group.

The most impactful of these transformations in medicinal chemistry is reductive amination . This reaction, which proceeds via an intermediate imine that is subsequently reduced, directly installs a nitrogen-containing side chain.[4][5] Given the prevalence of amines in pharmaceuticals for improving solubility and providing key binding interactions, this one-pot procedure is exceptionally valuable.[6][7]

Application Case Study: Synthesis of 4-Substituted Kinase Inhibitors

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology and immunology.[8] Many of these drugs target the ATP-binding site of the kinase, and indole or azaindole scaffolds have proven to be excellent "hinge-binding" motifs.[9][10] The C4-position often points out towards the solvent-exposed region, making it an ideal point for modification to enhance potency and selectivity.

A prominent example is the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator of necroptosis and inflammation.[11][12][13] Several potent RIPK1 inhibitors feature a 4-substituted indole core. While the exact synthesis of GSK's clinical candidate, GSK2982772, is proprietary, a logical and efficient synthetic route can be envisioned starting from this compound.

Caption: General workflow for synthesizing C4-substituted indole kinase inhibitors.

This strategy leverages the C4-formyl group to introduce a crucial linking amine via reductive amination. This amine can then be acylated or used in a subsequent coupling reaction to append the final pharmacophore, demonstrating the building block's role as a linchpin in a convergent synthesis. The development of such RIPK1 inhibitors is a promising therapeutic strategy for inflammatory conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[14][15]

Field-Proven Protocol: Reductive Amination of an Aromatic Aldehyde

This protocol provides a robust, self-validating methodology for the reductive amination of this compound with a primary amine, a foundational step in the synthesis of many targeted inhibitors. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-((1-(tert-butoxycarbonyl)-1H-indol-4-yl)methyl)aniline as a representative example.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

-

Acetic Acid (catalytic, ~5% of amine moles)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Purge the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent hydrolysis of the reducing agent by atmospheric moisture.

-

Add anhydrous DCM via syringe to dissolve the starting material completely.

-

-

Imine Formation (The "Why"):

-

Add aniline (1.1 eq) to the stirred solution, followed by a catalytic amount of acetic acid.

-

Causality: The acid catalyzes the formation of the Schiff base (imine) intermediate by protonating the aldehyde's carbonyl oxygen, making it more electrophilic. A slight excess of the amine helps drive the equilibrium towards the imine. Stir for 30-60 minutes at room temperature. The reaction can be monitored by TLC or LC-MS to confirm consumption of the aldehyde.

-

-

Reduction (The "Why"):

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[7] It is less reactive than reagents like NaBH₄ and will not significantly reduce the starting aldehyde before imine formation is complete. The portion-wise addition helps to control any potential exotherm. Allow the reaction to stir at room temperature for 3-12 hours.

-

-

Work-up and Quenching (The "Why"):

-

Once the reaction is complete (as monitored by TLC/LC-MS), carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Causality: The basic bicarbonate solution neutralizes the acetic acid catalyst and quenches any remaining reducing agent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

-

Caption: Experimental workflow for the reductive amination protocol.

Conclusion

This compound is more than a simple building block; it is a strategic tool that embodies key principles of modern medicinal chemistry. By providing a stable, protected indole core with a highly adaptable functional handle at a biologically relevant position, it enables the rapid and efficient synthesis of complex molecules. Its application in the development of kinase inhibitors for inflammatory diseases showcases its power to accelerate the journey from a chemical scaffold to a potential therapeutic agent. For any research organization focused on targeted drug discovery, mastering the chemistry of this intermediate is a critical step towards innovation and success.

References

-

Shiri, M. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]

-

Semantic Scholar. (n.d.). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

Savelyev, A. G., & Orlov, N. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11608-11657. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Zaripova, R. R., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1845. [Link]

-

Liu, X., et al. (2022). Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications, 13, 638. [Link]

-

Delanghe, E., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1144200. [Link]

-

Zheng, Y., et al. (2019). Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. Cell Death & Disease, 10, 493. [Link]

-

Wang, Y., et al. (2023). Protective Effect of a Novel RIPK1 Inhibitor, Compound 4-155, in Systemic Inflammatory Response Syndrome and Sepsis. Inflammation, 46, 1937–1948. [Link]

-

Xu, D., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 992839. [Link]

-

Trejo, A., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 46(22), 4702-13. [Link]

-

Lenci, E., & Trabocchi, A. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 13(1), 13. [Link]

-

Patel, S., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4850-4854. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]

-

Tompson, D. J., et al. (2021). Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772. AAPS PharmSciTech, 22(3), 113. [Link]

-

Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3748. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 460096-34-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective Effect of a Novel RIPK1 Inhibitor, Compound 4-155, in Systemic Inflammatory Response Syndrome and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Formyl Group on the Indole Ring: A Nexus of Reactivity and Opportunity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Indole-3-carboxaldehyde (I3A), a simple heterocyclic aldehyde, stands as a cornerstone in synthetic and medicinal chemistry. It is a key metabolite of dietary L-tryptophan produced by gut microbiota and a pivotal precursor in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide offers a deep dive into the chemical reactivity of the formyl group at the C-3 position of the indole nucleus. We will explore its dual electronic nature, which allows it to act as both an electrophilic center for condensation reactions and an activating group for nucleophilic attack by other indoles. This document provides field-proven insights, detailed experimental protocols, and a mechanistic understanding to empower researchers in leveraging I3A's versatile chemistry for drug discovery and development.[3][4]

Introduction: The Strategic Importance of Indole-3-Carboxaldehyde (I3A)

The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[5] When functionalized with a formyl group at the C-3 position—the most electron-rich and preferred site for electrophilic substitution—the resulting molecule, I3A, becomes an exceptionally versatile building block.[6] The chemical behavior of I3A is governed by the interplay between the electron-donating indole ring and the electron-withdrawing aldehyde. This electronic push-pull system defines the reactivity of both the formyl group and the indole nucleus, making I3A a key intermediate for creating diverse molecular architectures with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[7][8]

The primary route to I3A is the Vilsmeier-Haack reaction, a highly efficient and regioselective formylation of the indole ring.[9][10] This process transforms the simple indole core into a powerful synthetic intermediate, ready for a multitude of chemical transformations.

The Vilsmeier-Haack Reaction: Gateway to I3A

The Vilsmeier-Haack reaction is the most reliable method for introducing a formyl group onto electron-rich heterocycles like indole.[11] The reaction involves treating the indole with a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13] The Vilsmeier reagent is a relatively weak electrophile, which is ideal for reacting with the highly nucleophilic C-3 position of indole without causing polymerization or other side reactions that can occur with stronger acids.[6][13] The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield indole-3-carboxaldehyde.[14][15]

Diagram 1: Vilsmeier-Haack formylation of indole.

The Dual Reactivity of the Formyl Group

The carbonyl carbon of the formyl group in I3A is inherently electrophilic and serves as a prime target for nucleophiles. This reactivity underpins a host of classical C-C and C-N bond-forming reactions.

Electrophilic Carbonyl: Condensation Reactions

Condensation reactions involving the aldehyde function are fundamental to extending the molecular framework of I3A.

A. Knoevenagel Condensation: This reaction involves the condensation of I3A with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base like piperidine.[16][17] The base facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of I3A. A subsequent dehydration step yields a stable α,β-unsaturated product. The use of a weak base is critical to prevent the self-condensation of the aldehyde.[17] These unsaturated products are valuable Michael acceptors and precursors for more complex heterocyclic systems.[18]

Diagram 2: Knoevenagel condensation workflow.

B. Schiff Base Formation: I3A readily reacts with primary amines to form imines, also known as Schiff bases.[3][8] This condensation is often catalyzed by mild acid and is a cornerstone for creating ligands for metal complexes and for introducing nitrogen-containing functionalities into a molecule.[19]

C. Henry (Nitroaldol) Reaction: In the presence of a base, I3A condenses with nitroalkanes like nitromethane to produce β-nitro alcohols, which can be further transformed into other valuable functional groups.[2]

Redox Chemistry: Oxidation and Reduction

The aldehyde functional group can be easily manipulated through redox reactions.

-

Oxidation: I3A can be oxidized to the corresponding indole-3-carboxylic acid using various oxidizing agents. This transformation is also observed biologically, where aldehyde oxidases convert I3A to indole-3-carboxylic acid derivatives.[2][20]

-

Reduction: The formyl group is readily reduced to a primary alcohol, yielding indole-3-methanol (also known as indole-3-carbinol), another biologically significant molecule.[20]

I3A as an Electrophile Precursor: The Synthesis of Bis(indolyl)methanes (BIMs)

One of the most powerful applications of I3A involves its reaction with other indole molecules to form bis(indolyl)methanes (BIMs). These structures are prevalent in marine natural products and exhibit significant biological activities, including potent anti-cancer properties.[5][21]

In this reaction, the aldehyde of I3A is first activated by a protic or Lewis acid catalyst.[16] This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the C-3 position of a second indole molecule. The resulting indolylmethanol intermediate is unstable under acidic conditions and readily eliminates water to form a highly reactive azafulvenium ion intermediate.[22] This electrophilic intermediate is then rapidly trapped by a second equivalent of indole to furnish the final bis(indolyl)methane product.[21][23]

Diagram 3: Mechanism for Bis(indolyl)methane (BIM) formation.

Experimental Protocols

The following protocols are provided as validated starting points for key transformations of indole-3-carboxaldehyde.

Protocol 1: Vilsmeier-Haack Formylation of Indole[10][26]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 eq.) to 0 °C with an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Reaction with Indole: Dissolve indole (1 eq.) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-90 °C for 5-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is alkaline.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield indole-3-carboxaldehyde. The product can be further purified by recrystallization from ethanol.

Protocol 2: Knoevenagel Condensation with Malononitrile[17]

-

Setup: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution. Monitor the reaction progress using TLC.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with ice-cold ethanol and dry to obtain the pure 2-(1H-indol-3-ylmethylene)malononitrile.

Protocol 3: Synthesis of Bis(indolyl)methanes (Acid-Catalyzed)[5][17]

-

Setup: To a solution of indole-3-carboxaldehyde (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add indole (2 mmol).

-